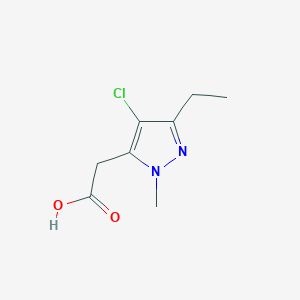![molecular formula C13H13ClF3NO4S B2509795 1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid CAS No. 727718-06-1](/img/structure/B2509795.png)
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C13H13ClF3NO4S and a molecular weight of 371.76 . It is a product offered for research use .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a carboxylic acid group. Additionally, it has a benzenesulfonyl group, which is a benzene ring attached to a sulfonyl group, that is further substituted with a chloro and a trifluoromethyl group .Aplicaciones Científicas De Investigación
Agrochemicals
The synthesis and application of trifluoromethylpyridines (TFMP) , including our compound of interest, play a crucial role in the agrochemical industry. TFMP derivatives are primarily used for crop protection against pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, has paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety .
Pharmaceuticals
Several TFMP derivatives find applications in pharmaceuticals. Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials. The distinctive properties of TFMP, arising from its fluorine content and pyridine structure, contribute to its therapeutic potential .
Vapor-Phase Reactions
TFMP compounds are also relevant in vapor-phase reactions. Their unique chemical properties make them valuable intermediates in various synthetic pathways. For instance, 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) can be obtained efficiently via a simple one-step reaction, making it an attractive building block for further transformations .
Suzuki-Miyaura Coupling
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid can serve as a reactant for the synthesis of aryl- and heteroarylfurocoumarins via Suzuki-Miyaura coupling reactions. This versatile transformation allows the construction of complex molecular architectures .
Functional Materials
The trifluoromethyl group in TFMP derivatives contributes to their unique properties. Researchers explore their use in functional materials, such as sensors, catalysts, and optoelectronic devices. The combination of fluorine substitution and pyridine motifs opens up exciting possibilities for material science .
Anti-Cancer Agents
While not yet fully explored, the trifluoromethylpyridine scaffold holds promise as a platform for developing novel anti-cancer agents. Researchers investigate its potential by modifying the substituents and evaluating biological activity .
Organic Synthesis
Beyond specific applications, TFMP derivatives find utility in organic synthesis. Their stability, reactivity, and unique electronic properties make them valuable tools for constructing complex molecules and functionalizing organic frameworks .
Biological Studies
Researchers study the interactions of TFMP derivatives with biological systems. Understanding their mode of action, metabolic pathways, and potential toxicity is essential for optimizing their applications in medicine and agriculture .
Safety And Hazards
While specific safety data for this compound is not available, compounds containing a sulfonyl chloride group, like “1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid”, are typically corrosive and can cause severe skin burns and eye damage . Proper safety measures should be taken when handling this compound, including the use of personal protective equipment .
Propiedades
IUPAC Name |
1-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO4S/c14-10-2-1-9(13(15,16)17)7-11(10)23(21,22)18-5-3-8(4-6-18)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHMAMYBIAAUJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

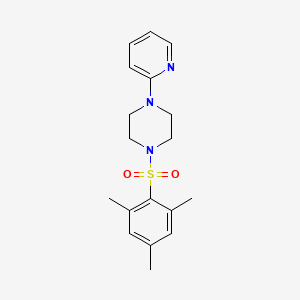

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)
![N-methyl-2-[(2-naphthalen-1-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2509716.png)
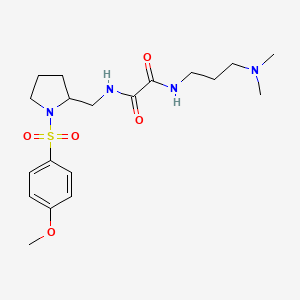
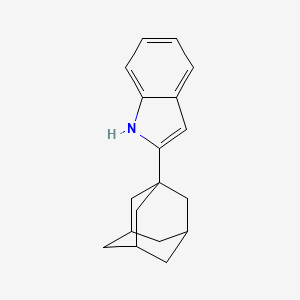
![N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2509722.png)
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2509723.png)
![(2S)-2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid](/img/structure/B2509724.png)
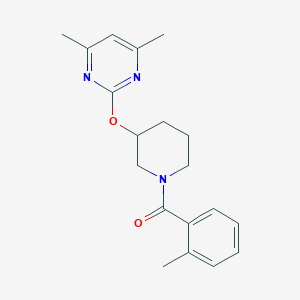
![4-{[3-(2-Chloroethyl)-8-methoxy-2-methyl-4-quinolinyl]amino}benzenol](/img/structure/B2509727.png)
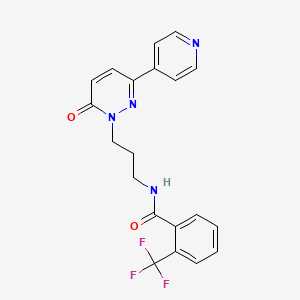
![1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2509733.png)
